REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-:21].[Na+]>C(Cl)(Cl)Cl>[N:2]([CH2:3][CH2:4][CH2:5][O:6][C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:21])([CH3:7])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
72.2 g
|
Type
|
reactant
|
Smiles
|
CN(CCCO)C
|
Name
|
|
Quantity
|
153.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
147 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
157.2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(C)(C)CCCOC(=O)CCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |